PyBOP

Übersicht

Beschreibung

Biaxial orientiertes Polypropylen (BOPP) ist eine Art von Polypropylenfolie, die sowohl in Maschinenrichtung als auch quer zur Maschinenrichtung gedehnt wurde. Diese biaxiale Orientierung verbessert die mechanischen, optischen und Barriereeigenschaften der Folie, wodurch sie zu einem vielseitigen Material wird, das in großem Umfang in der Verpackung, Kennzeichnung und in industriellen Anwendungen eingesetzt wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von biaxial orientiertem Polypropylen umfasst mehrere wichtige Schritte:

Auswahl der Rohstoffe: Es wird ein hochwertiges Polypropylenharz ausgewählt, das sich durch Reinheit, Molekulargewichtsverteilung und Additivpakete auszeichnet, um die nachgelagerte Verarbeitbarkeit und Leistung zu fördern.

Extrusionsprozesse: Das Polypropylenharz wird geschmolzen und gefiltert, bevor es durch eine Flachdüse extrudiert wird.

Formung und Orientierung: Die extrudierte Folie wird dann sowohl in Maschinenrichtung als auch quer zur Maschinenrichtung gedehnt, um eine biaxiale Orientierung zu erreichen.

Druck und Konvertierung: Die orientierte Folie wird bedruckt und in das Endprodukt umgewandelt.

Inspektion und Verpackung: Das fertige Produkt wird einer Qualitätsprüfung unterzogen, bevor es zur Auslieferung verpackt wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von biaxial orientiertem Polypropylen erfolgt typischerweise unter Verwendung von Schlauchfolienblas- oder Gießfolien-biaxial-Orientierungsverfahren. Das Doppelblasen-Folienblasverfahren wird häufig eingesetzt, bei dem das extrudierte Polypropylenrohr zunächst in einem Wasserbad gekühlt und dann durch Blasen erhitzt und ausgerichtet wird, während es in Maschinenrichtung gedehnt wird .

Analyse Chemischer Reaktionen

Reaktionstypen

Biaxial orientiertes Polypropylen unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in die Polymerkette einführen und ihre Eigenschaften verändern.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und das Vorhandensein bestimmter Lösungsmittel können den Verlauf dieser Reaktionen erheblich beeinflussen .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die bei diesen Reaktionen gebildet werden, gehören modifizierte Polypropylenketten mit veränderten mechanischen, optischen und Barriereeigenschaften. Diese Modifikationen können die Leistung der Folie in bestimmten Anwendungen verbessern .

Wissenschaftliche Forschungsanwendungen

Key Applications

The conjugation of peptides to oligonucleotides is another significant application of PyBOP. These conjugates are essential for developing targeted therapies that enhance cellular uptake and stability against degradation.

Case Study: Development of Peptide-Oligonucleotide Conjugates

In a study, researchers successfully synthesized peptide-oligonucleotide conjugates using this compound, demonstrating its effectiveness in facilitating the formation of stable linkages between peptides and nucleic acids. The resulting conjugates exhibited improved targeting capabilities for gene regulation therapies .

Drug Delivery Systems

This compound has been employed in the formulation of liposomal drug delivery systems. Its role as a coupling agent allows for the efficient attachment of therapeutic peptides to liposomes, enhancing drug delivery efficacy.

Table 2: Liposome-Based Drug Delivery Systems Utilizing this compound

| Drug Liposome | Therapeutic Use | Efficacy (%) |

|---|---|---|

| Doxil | Cancer treatment | >80 |

| AmBisome | Fungal infection | >75 |

| DepoDur | Pain management | >70 |

These liposomal formulations demonstrate improved pharmacokinetics and reduced side effects, showcasing the versatility of this compound in pharmaceutical applications .

Advantages of Using this compound

- Reduced Racemization : this compound significantly lowers the risk of racemization during peptide synthesis compared to traditional coupling reagents.

- Toxicity Profile : It is devoid of toxic by-products, making it safer for laboratory use.

- Rapid Coupling Reactions : The reagent facilitates faster coupling reactions, which is advantageous for high-throughput applications.

Wirkmechanismus

The mechanism by which biaxially oriented polypropylene exerts its effects is primarily through its enhanced mechanical, optical, and barrier properties. The biaxial orientation process aligns the polymer chains in both directions, resulting in a material with superior strength, clarity, and resistance to moisture and gases . The molecular targets and pathways involved include the polymer’s crystalline structure and its interaction with various additives and stabilizers .

Vergleich Mit ähnlichen Verbindungen

Biaxial orientiertes Polypropylen kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Polyethylenterephthalat (PET): PET-Folien weisen ebenfalls hervorragende mechanische und optische Eigenschaften auf, unterscheiden sich jedoch in ihrer chemischen Beständigkeit und thermischen Stabilität.

Polyvinylchlorid (PVC): PVC-Folien bieten eine gute Klarheit und Flexibilität, haben aber im Vergleich zu Polypropylen unterschiedliche Umwelt- und Gesundheitsaspekte.

Biaxial orientiertes Polypropylen zeichnet sich durch seine einzigartige Kombination aus geringer Dichte, Kostengünstigkeit und überragenden mechanischen und optischen Eigenschaften aus .

Biologische Aktivität

PyBOP (Benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate) is a widely used coupling reagent in peptide synthesis, known for its efficiency and minimal toxic by-products. Its biological activity extends beyond mere peptide coupling, influencing various fields such as medicinal chemistry and biochemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily utilized in the formation of peptide bonds during solid-phase peptide synthesis (SPPS). It acts as an activating agent for carboxylic acids, facilitating their reaction with amines to form stable amide bonds. This reagent is particularly favored for its ability to minimize side reactions and enhance coupling efficiency compared to traditional reagents like DIC (diisopropylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl) N,N,N',N'-tetramethyluronium hexafluorophosphate).

The mechanism by which this compound operates involves the formation of an active ester intermediate, which subsequently reacts with an amine to yield the desired peptide. The reaction can be summarized as follows:

- Activation : this compound reacts with a carboxylic acid to form an active ester.

- Coupling : The active ester then reacts with an amine to form a peptide bond.

- Stability : The resultant product exhibits stability against hydrolysis, which is crucial for successful synthesis.

1. Antiviral and Anticancer Activity

Recent studies have evaluated the biological activity of nucleoside analogs synthesized using this compound. For instance, a series of pyrrolidine-functionalized nucleosides were tested for their antiviral and anticancer properties. Although these compounds exhibited limited biological activity due to poor cellular uptake, modifications such as phosphoramidate prodrugs improved their efficacy by enhancing cell permeability and bioactivation .

2. Peptide Synthesis

This compound's role in synthesizing biologically active peptides has been well-documented. It has been employed in the synthesis of various peptides that demonstrate significant biological activities, including antimicrobial and anticancer properties. For example, the coupling of succinylated paclitaxel with amino acids using this compound retained the biological activities of paclitaxel while introducing new therapeutic functionalities .

Case Study 1: Synthesis of Antiviral Agents

A study synthesized novel nucleoside analogs via this compound-catalyzed reactions. The resulting compounds were evaluated for their ability to inhibit viral reverse transcriptases, demonstrating that structural modifications could lead to enhanced antiviral activity despite initial limitations in bioavailability .

Case Study 2: Peptide Coupling Efficiency

Research comparing various coupling reagents found that this compound provided superior coupling rates and yields in peptide synthesis compared to traditional methods. In one experiment, the use of this compound resulted in a coupling yield exceeding 95%, with minimal epimerization observed during the reaction process .

Table 1: Coupling Efficiency of this compound vs Traditional Reagents

| Reagent | Yield (%) | Epimerization (%) |

|---|---|---|

| This compound | 95 | 1.2 |

| HBTU | 90 | 3.7 |

| DIC | 85 | 4.4 |

This table illustrates the comparative effectiveness of this compound in achieving high yields while minimizing unwanted side reactions during peptide synthesis.

Table 2: Biological Activity of Pyrrolidine-Functionalized Nucleosides

| Compound | Antiviral Activity | Cellular Uptake | Comments |

|---|---|---|---|

| Nucleoside A | Moderate | Poor | Requires prodrug modification |

| Nucleoside B | Low | Very Poor | Inefficient bioactivation |

This table summarizes findings from studies on nucleoside analogs synthesized using this compound, highlighting the challenges faced in achieving effective biological activity.

Q & A

Basic Research Questions

Q. What are the standard protocols for using PyBOP in solid-phase peptide synthesis, and how do they minimize racemization?

- Methodological Answer : this compound is typically used at 1–2 equivalents in anhydrous solvents like DMF or DCM, with a tertiary amine base (e.g., DIEA). Racemization is minimized by maintaining low temperatures (0–4°C) and using additives like HOBt. Confirm reaction completion via HPLC or mass spectrometry .

- Key Variables : Solvent choice, stoichiometry, temperature, and base selection.

Q. How does this compound compare to other carbodiimide-based coupling agents (e.g., DCC) in terms of reaction efficiency and byproduct formation?

- Methodological Answer : Unlike carbodiimides, this compound does not generate insoluble urea byproducts, simplifying purification. Efficiency is assessed via reaction yield (NMR or gravimetric analysis) and purity (HPLC). Controlled experiments should isolate variables like solvent and activation time .

Advanced Research Questions

Q. How can researchers optimize this compound-mediated amide bond formation for sterically hindered substrates?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:

- Factors : this compound concentration (1.5–3.0 equivalents), solvent polarity (DMF vs. NMP), and activation time (10–60 minutes).

- Response Metrics : Yield (LC-MS), racemization (chiral HPLC), and reaction time.

- Statistical Tools : ANOVA to identify significant factors; Pareto charts for prioritization .

Q. How should contradictory data on this compound’s coupling efficiency in protic vs. aprotic solvents be resolved?

- Methodological Answer :

- Replicate Studies : Conduct parallel reactions in DMF (aprotic) and IPA (protic) with identical substrates.

- Control Variables : Moisture levels, substrate purity, and temperature.

- Analysis : Compare kinetic data (NMR monitoring) and thermodynamic stability (DFT calculations). Address discrepancies using the P-E/I-C-O framework (Population: hindered substrates; Intervention: solvent; Comparison: aprotic vs. protic; Outcome: yield/purity) .

Q. What strategies validate the reproducibility of this compound-mediated reactions across laboratories?

- Methodological Answer :

- Inter-Lab Studies : Share standardized protocols (e.g., reagent purity thresholds, drying methods for solvents).

- Data Harmonization : Use shared analytical standards (e.g., reference NMR spectra).

- Documentation : Adhere to Beilstein Journal guidelines for experimental detail, including exact molar ratios and instrument calibration data .

Q. Data Analysis & Interpretation

Q. How to statistically analyze discrepancies in this compound’s performance when scaling from milligram to gram quantities?

- Methodological Answer :

- Scale-Up Challenges : Heat transfer inefficiencies and mixing dynamics.

- Tools : Multivariate regression to correlate scale with yield/purity.

- Mitigation : Use flow chemistry for consistent mixing and temperature control. Reference PICOT framework to structure the hypothesis (e.g., Population: gram-scale reactions; Intervention: flow setup; Comparison: batch mode; Outcome: yield deviation ≤5%) .

Q. How to address batch-to-batch variability in this compound reagent purity?

- Methodological Answer :

- Quality Control : Pre-reaction NMR or FTIR to confirm this compound integrity.

- Adjustment : Normalize equivalents based on purity.

- Documentation : Report purity thresholds in all publications (per Beilstein Journal standards) .

Q. Ethical & Reporting Considerations

Q. What ethical guidelines apply when using this compound in high-throughput screening for drug discovery?

- Methodological Answer :

Eigenschaften

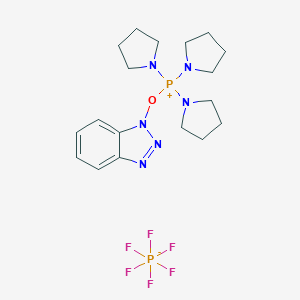

IUPAC Name |

benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6OP.F6P/c1-2-10-18-17(9-1)19-20-24(18)25-26(21-11-3-4-12-21,22-13-5-6-14-22)23-15-7-8-16-23;1-7(2,3,4,5)6/h1-2,9-10H,3-8,11-16H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAFLMPQBHAMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=CC=CC=C5N=N4.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F6N6OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369209 | |

| Record name | PyBOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128625-52-5 | |

| Record name | PyBOP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128625-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PyBOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYBOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6KQR4GY6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.